molecular formula C10H9ClF4O B14044760 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B14044760
M. Wt: 256.62 g/mol
InChI Key: YMIYBEDBJDWQOG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions to introduce the desired functional groups. One common method involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chloropropyl group.

    Oxidation and Reduction: The benzene ring and the substituents can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring.

Scientific Research Applications

1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The 3-chloropropyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
  • Benzene, (3-chloropropyl)-

Uniqueness

1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H9ClF4O

Molecular Weight

256.62 g/mol

IUPAC Name

1-(3-chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

YMIYBEDBJDWQOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)CCCCl

Origin of Product

United States

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